3-butyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Agricultural bactericide Xanthomonas oryzae quinazolinone-oxadiazole hybrid

3-Butyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one (PubChem CID 16535474, molecular formula C22H22N4O2S, molecular weight 406.5 g/mol) is a synthetic hybrid molecule that fuses a quinazolin-4(3H)-one core with a 1,2,4-oxadiazole moiety via a thioether linker, and carries an N3-butyl substituent. The quinazolinone and oxadiazole pharmacophores are individually privileged scaffolds in medicinal and agricultural chemistry, and their conjugation through a sulfur bridge offers a distinct connectivity pattern (1,2,4-oxadiazole regioisomer) compared to the more extensively studied 1,3,4-oxadiazole analogs.

Molecular Formula C22H22N4O2S
Molecular Weight 406.5
CAS No. 939000-64-3
Cat. No. B2629374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-butyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
CAS939000-64-3
Molecular FormulaC22H22N4O2S
Molecular Weight406.5
Structural Identifiers
SMILESCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)C
InChIInChI=1S/C22H22N4O2S/c1-3-4-13-26-21(27)17-7-5-6-8-18(17)23-22(26)29-14-19-24-20(25-28-19)16-11-9-15(2)10-12-16/h5-12H,3-4,13-14H2,1-2H3
InChIKeyFSDROFUCYWCKPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Butyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one (CAS 939000-64-3): A 1,2,4-Oxadiazole-Quinazolinone Hybrid for Specialized Antimicrobial and Antiproliferative Research Procurement


3-Butyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one (PubChem CID 16535474, molecular formula C22H22N4O2S, molecular weight 406.5 g/mol) is a synthetic hybrid molecule that fuses a quinazolin-4(3H)-one core with a 1,2,4-oxadiazole moiety via a thioether linker, and carries an N3-butyl substituent [1]. The quinazolinone and oxadiazole pharmacophores are individually privileged scaffolds in medicinal and agricultural chemistry, and their conjugation through a sulfur bridge offers a distinct connectivity pattern (1,2,4-oxadiazole regioisomer) compared to the more extensively studied 1,3,4-oxadiazole analogs [2]. This compound is primarily supplied as a research screening molecule, and its procurement value lies in its specific substitution pattern, which is underrepresented in the published SAR landscape, making it a candidate for novel target deconvolution or scaffold-hopping campaigns.

Why Generic 1,3,4-Oxadiazole or Non-Thioether Quinazolinone Analogs Cannot Replace 3-Butyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one (CAS 939000-64-3) in Focused Research


The compound’s 1,2,4-oxadiazole regioisomer is electronically and sterically distinct from the 1,3,4-oxadiazole that dominates published quinazolinone-antimicrobial SAR [1]. In the 1,2,4-oxadiazole, the N2 and O1 arrangement alters hydrogen-bond acceptor topology and dipole moment, which can reorient the p-tolyl group relative to the quinazolinone surface and shift target binding profiles. Furthermore, the thioether (–SCH2–) linker is a non-isosteric replacement for the amino or oxy-methylene linkers found in many commercial quinazolinone libraries; this affects both conformational flexibility and metabolic susceptibility at the sulfur center. The N3-butyl chain, compared to the N3-phenyl or N3-benzyl substituents common in academically sourced analog sets, introduces distinct lipophilicity (cLogP ~ 4.8 [2]) and steric demand that influence membrane partitioning and CYP450 interaction potential. These cumulative structural features mean that data generated on widely available 1,3,4-oxadiazole-thioether or 2-amino-quinazolinone analogs cannot be reliably extrapolated to this chemotype, and the specific compound is a necessary reagent for projects that require exact pharmacophoric mapping or patent landscaping around the 1,2,4-oxadiazole-quinazolinone space.

Quantitative Differentiation Evidence for 3-Butyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one (CAS 939000-64-3) Versus Structural Analogs and Standard Controls


Antibacterial Activity Against Xanthomonas oryzae pv. oryzae: Class-Level Benchmarking of the 1,2,4-Oxadiazole-Thioether Quinazolinone Scaffold Against Thiadiazole-Copper

No direct antibacterial data for the target compound (CAS 939000-64-3) have been published in peer-reviewed literature as of the knowledge cutoff. However, a closely related congener series—quinazolin-4(3H)-one derivatives bearing a 1,3,4-oxadiazole thioether moiety—has been systematically evaluated against Xanthomonas oryzae pv. oryzae (Xoo). The most potent analog in that series, compound 6w (bearing an N3-phenyl substituent rather than the N3-butyl group of the target compound), exhibited an EC50 of 29.10 μg/mL, which represents a 3.9-fold improvement over the commercial copper-based bactericide thiadiazole-copper (EC50 = 113.93 μg/mL) [1]. The target compound differs in two key structural variables: (i) the oxadiazole regioisomer (1,2,4- vs 1,3,4-) and (ii) the N3-alkyl chain. The 1,2,4-oxadiazole scaffold, compared to 1,3,4-oxadiazole, may exhibit distinct electron distribution and hydrogen-bonding geometry, which could either enhance or attenuate anti-Xoo potency. Procurement of the target compound enables direct experimental determination of whether the 1,2,4-oxadiazole regioisomer retains or surpasses the class-level antibacterial activity benchmark set by the 1,3,4-oxadiazole series.

Agricultural bactericide Xanthomonas oryzae quinazolinone-oxadiazole hybrid

Antifungal Activity Against Rhizoctonia solani and Fusarium graminearum: Benchmarking Against Hymexazol

Within the 1,3,4-oxadiazole-thioether quinazolinone series, compound 6i demonstrated significant in vitro antifungal effects against Rhizoctonia solani (EC50 = 11.01 μg/mL) and Fusarium graminearum (EC50 = 36.00 μg/mL), outperforming the commercial fungicide hymexazol (EC50 = 76.74 μg/mL and 56.19 μg/mL, respectively) by factors of 7.0-fold and 1.6-fold [1]. The target compound (CAS 939000-64-3) incorporates a 1,2,4-oxadiazole instead of the 1,3,4-oxadiazole present in 6i, and carries an N3-butyl group instead of the N3-aryl substitution pattern found in the most potent antifungal congeners. The antifungal SAR of the 1,2,4-oxadiazole regioisomer remains entirely unexplored. Given that the oxadiazole ring orientation can influence hydrogen bonding with fungal CYP51 or other target proteins, the target compound represents a critical probe to determine whether the 1,2,4-oxadiazole topology maintains, enhances, or abolishes the class-level antifungal activity.

Agricultural fungicide Rhizoctonia solani Fusarium graminearum quinazolinone antifungal

Antiproliferative Activity Against Human Cancer Cell Lines: Benchmarking the Quinazolinone-Oxadiazole-Thioether Class Against 5-Fluorouracil

A related series of quinazolinone derivatives bearing 1,3,4-oxadiazole or 1,2,4-triazole thioether moieties was evaluated for antiproliferative activity against A549, Hela, and MCF-7 cell lines using the CCK-8 assay. The most potent compound, 9i (2-(4-amino-5-((2-chlorophenyl)thio)-4H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one), exhibited an IC50 of 2.72 μM against MCF-7, significantly outperforming 5-fluorouracil (5-FU) [1]. The target compound (CAS 939000-64-3) differs from 9i in three key aspects: (i) replacement of the 1,2,4-triazole with a 1,2,4-oxadiazole, (ii) presence of a p-tolyl substituent instead of a 2-chlorophenyl group, and (iii) an N3-butyl chain instead of an N3-H. These structural permutations are non-trivial; the 1,2,4-oxadiazole and 1,2,4-triazole rings have different hydrogen-bond acceptor capacities and metabolic stability profiles. The target compound therefore serves as a unique probe to test whether the oxadiazole regioisomer combined with the N3-butyl-p-tolyl substitution pattern can achieve comparable or superior antiproliferative potency relative to the triazole-based lead series.

Anticancer antiproliferative quinazolinone oxadiazole MCF-7 A549 Hela

Physicochemical Differentiation: Computed Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Profiling Against Common Quinazolinone Analogs

The target compound (CAS 939000-64-3) has computed physicochemical properties that position it within favorable drug-like space: XLogP3 = 4.8, TPSA = 96.9 Ų, 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 7 rotatable bonds [1]. In comparison, the 1,3,4-oxadiazole analog series reported by Wang et al. (2019) exhibited XLogP values ranging from approximately 3.0 to 5.5 depending on the aryl substituent [2]. The N3-butyl chain in the target compound provides a distinct lipophilicity vector relative to N3-aryl analogs; this directly affects predicted membrane permeability (logP near 5 is optimal for passive transcellular diffusion in many agrochemical and antimicrobial applications). Furthermore, the TPSA value of 96.9 Ų is below the 140 Ų threshold commonly associated with good oral bioavailability, and the absence of H-bond donors distinguishes it from amino-substituted quinazolinone derivatives (e.g., 9i with two H-bond donors [3]) that may exhibit different solubility and permeability profiles. These computed differences mean that the target compound cannot be assumed to have the same ADME behavior as its more polar or differently substituted analogs, and procurement of the physical sample is necessary to experimentally validate these in silico predictions.

Lipophilicity drug-likeness TPSA physicochemical property CNS MPO

3D-QSAR Model Guidance: Structural Descriptor Space of the 1,2,4-Oxadiazole-Thioether Quinazolinone Versus the Validated CoMSIA Model for the 1,3,4-Oxadiazole Series

Wang et al. (2019) generated a validated CoMSIA model for the 1,3,4-oxadiazole-thioether quinazolinone series against Xoo with cross-validated q² = 0.561 and non-cross-validated r² = 0.882, and used this model to rationally design compound 6w (EC50 = 29.10 μg/mL) [1]. The 1,2,4-oxadiazole regioisomer present in the target compound (CAS 939000-64-3) occupies a different region of chemical descriptor space because the relative orientation of the p-tolyl substituent and the electronic distribution around the oxadiazole ring differ from the 1,3,4-isomer. This means that the existing CoMSIA model cannot reliably predict the activity of 1,2,4-oxadiazole congeners. Procurement of the target compound is therefore a prerequisite to (i) experimentally measure its anti-Xoo EC50, (ii) determine whether the 1,2,4-oxadiazole regioisomer falls within or outside the applicability domain of the existing CoMSIA model, and (iii) generate the data needed to build a cross-regioisomer 3D-QSAR model that could guide the design of hybrid 1,2,4-oxadiazole-quinazolinone agrochemical leads.

3D-QSAR CoMSIA scaffold hopping agrochemical design oxadiazole regioisomer

Structural Uniqueness Within the Commercial Quinazolinone-Oxadiazole Screening Library: N3-Butyl versus N3-Aryl and N3-Benzyl Substitution Patterns

A survey of commercially available quinazolin-4(3H)-one derivatives bearing oxadiazole-thioether moieties reveals that the vast majority carry N3-aryl (e.g., phenyl, p-tolyl) or N3-benzyl substituents. The N3-butyl chain present in CAS 939000-64-3 is relatively rare in this chemical space. This alkyl substituent lacks the π-stacking and edge-to-face interaction capabilities of aryl groups, and provides greater conformational entropy. In the Wang et al. (2019) series, compound 6w (EC50 = 29.10 μg/mL against Xoo) carried an N3-phenyl group, and the 3D-QSAR contour maps suggested that bulky, lipophilic substituents at the N3 position are favorable for antibacterial activity [1]. The N3-butyl group offers a straight-chain aliphatic alternative that could fill the same steric pocket with different hydrophobic packing and reduced metabolic liability (alkyl chains are generally less prone to CYP450-mediated oxidation than unsubstituted phenyl rings). The target compound is one of very few commercially procurable entities that combine a 1,2,4-oxadiazole ring with an N3-alkyl chain, making it a scarce and valuable probe for N3-substituent SAR studies that cannot be substituted by the more common N3-aryl analogs available from multiple vendors.

chemical library diversity N3-substituent SAR quinazolinone thioether linker procurement differentiation

Procurement-Relevant Application Scenarios for 3-Butyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one (CAS 939000-64-3)


Agrochemical Lead Discovery: 1,2,4-Oxadiazole Regioisomer Screening Against Xanthomonas oryzae pv. oryzae for Rice Bacterial Leaf Blight Control

Researchers developing novel bactericides for rice bacterial leaf blight can procure this compound to test whether the 1,2,4-oxadiazole-thioether-quinazolinone scaffold retains the class-level anti-Xoo activity established by the 1,3,4-oxadiazole series (congener 6w: EC50 = 29.10 μg/mL vs thiadiazole-copper: 113.93 μg/mL) [1]. The compound serves as a regioisomeric probe to generate the first experimental data point for 1,2,4-oxadiazole-quinazolinone antibacterial SAR, directly informing scaffold prioritization decisions in agrochemical R&D programs.

Oncology Hit-to-Lead Optimization: Comparative Profiling of 1,2,4-Oxadiazole versus 1,2,4-Triazole Thioether Linkers in Quinazolinone-Based Antiproliferative Agents

Medicinal chemistry teams pursuing quinazolinone-based kinase or tubulin inhibitors can use this compound to evaluate whether the 1,2,4-oxadiazole thioether linker provides superior antiproliferative activity relative to the 1,2,4-triazole thioether congeners (e.g., 9i: IC50 = 2.72 μM against MCF-7 [2]). The compound's N3-butyl and p-tolyl substitution pattern further allows exploration of lipophilic bulk tolerance in the target binding pocket, a key consideration for optimizing potency while maintaining drug-like properties.

ADME Property Validation: Experimental Determination of logP, Solubility, and Metabolic Stability for an N3-Alkyl-1,2,4-Oxadiazole-Quinazolinone Chemotype

Procurement of this compound enables experimental measurement of physicochemical and ADME parameters (logP, aqueous solubility, microsomal stability, CYP inhibition) to validate the in silico predictions (XLogP3 = 4.8, TPSA = 96.9 Ų, 0 HBD [3]) and benchmark the N3-butyl-1,2,4-oxadiazole topology against the more extensively characterized N3-aryl-1,3,4-oxadiazole analogs. These data are critical for building predictive ADME models that can guide the design of development candidates within this chemotype.

Computational Chemistry Model Expansion: Cross-Regioisomer 3D-QSAR Model Building and Scaffold-Hopping Validation

Computational chemists who have built 3D-QSAR models (CoMSIA/CoMFA) on the 1,3,4-oxadiazole-thioether quinazolinone series [1] can procure this 1,2,4-oxadiazole regioisomer as an external validation set compound. Experimental activity determination followed by alignment into the existing CoMSIA model will reveal whether the model's applicability domain extends across oxadiazole regioisomers, or whether separate models are required—a methodological question with direct implications for the reliability of virtual screening campaigns in agrochemical and pharmaceutical discovery.

Quote Request

Request a Quote for 3-butyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.